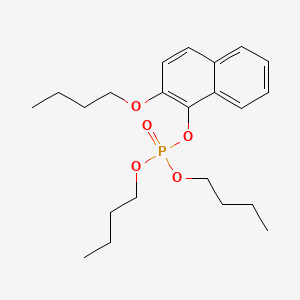
Dibutyl-2-butoxynaphthyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl-2-butoxynaphthyl phosphate is an organophosphate compound known for its unique chemical structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl-2-butoxynaphthyl phosphate typically involves the esterification of 2-butoxynaphthalene with dibutyl phosphate. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high purity and yield, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl-2-butoxynaphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl-2-butoxynaphthyl phosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of plasticizers, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dibutyl-2-butoxynaphthyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl phosphate: Known for its use as a plasticizer and solvent, it shares similar esterification properties with Dibutyl-2-butoxynaphthyl phosphate.
Dibutyl phthalate: Another plasticizer, it is used in similar industrial applications but differs in its chemical structure and reactivity.
Uniqueness
This compound is unique due to its specific ester linkage and naphthalene ring, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73972-73-3 |
|---|---|
Molekularformel |
C22H33O5P |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2-butoxynaphthalen-1-yl) dibutyl phosphate |
InChI |
InChI=1S/C22H33O5P/c1-4-7-16-24-21-15-14-19-12-10-11-13-20(19)22(21)27-28(23,25-17-8-5-2)26-18-9-6-3/h10-15H,4-9,16-18H2,1-3H3 |
InChI-Schlüssel |
PIHWTEAIJMIGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)OP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


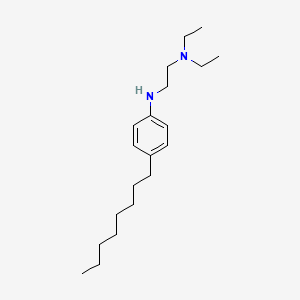

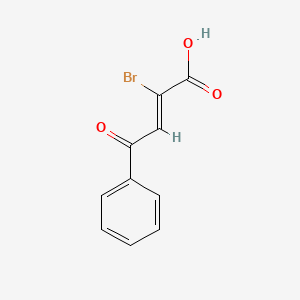
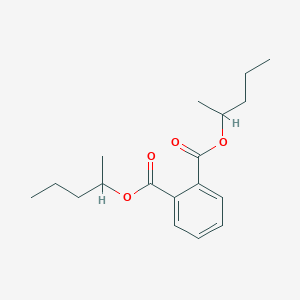
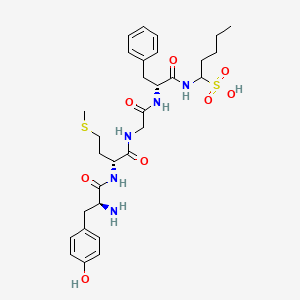


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
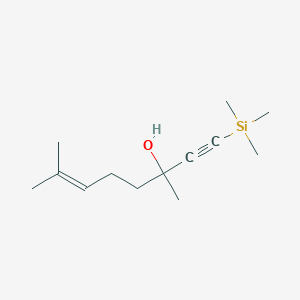
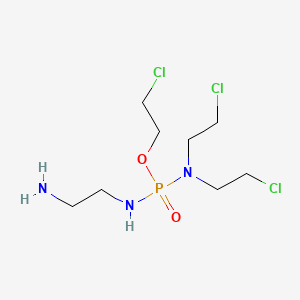

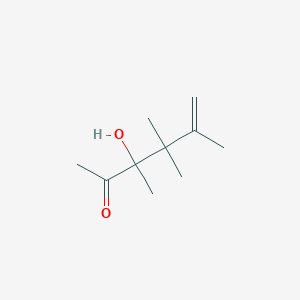
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
